2-[(6-Aminopurin-7-yl)methoxy]ethanol
Description
Historical Context and Significance of Purine (B94841) Derivatives in Chemical Biology Research
The journey into the world of purine analogs began with the strategic modification of the fundamental purine structure, a core component of nucleic acids. This endeavor was initially driven by the goal of creating antimetabolites that could interfere with cellular processes, particularly DNA replication in cancerous cells. wikipedia.org The pioneering work of George Hitchings and Gertrude Elion in the mid-20th century, which led to the development of drugs like 6-mercaptopurine, laid the groundwork for this field and earned them the Nobel Prize in Medicine in 1988. researchgate.net These early successes demonstrated that subtle changes to the purine ring could yield compounds with potent biological activity, sparking decades of research into a vast array of purine derivatives. researchgate.netnih.gov
The initial focus on isosteric replacements within the purine ring gradually expanded to include modifications of the substituent groups and, crucially, the point of attachment of side chains. nih.gov This evolution led to the exploration of various N-substituted purines, where alkyl or other functional groups are attached to the nitrogen atoms of the purine core. While N9-substituted analogs have been more extensively studied, the investigation of N7-substituted derivatives has opened up new avenues in chemical biology. nih.gov These compounds serve not only as potential therapeutic agents but also as sophisticated molecular probes to elucidate the function of enzymes and receptors involved in purine metabolism. taylorandfrancis.com
A significant breakthrough in the design of purine analogs was the development of acyclic nucleoside analogs. nih.gov Unlike natural nucleosides, which feature a ribose or deoxyribose sugar ring, acyclic analogs possess a flexible, open-chain substituent. This structural modification can have profound effects on the molecule's biological activity. nih.govnih.gov Acyclic nucleosides often exhibit enhanced metabolic stability and can be designed to be selectively activated by viral or cellular enzymes, a strategy famously employed by the antiviral drug acyclovir (B1169). nih.govwikipedia.org The flexibility of the acyclic side chain also allows for a different mode of interaction with target enzymes compared to their cyclic counterparts.
Structural Characteristics of 2-[(6-Aminopurin-7-yl)methoxy]ethanol within Acyclic Purine Analog Class
The compound this compound, also known as 7-[(2-Hydroxyethoxy)methyl]adenine, is a member of the N7-substituted acyclic purine analog class. ontosight.ai Its structure consists of an adenine (B156593) (6-aminopurine) base linked at the N7 position to a methoxyethanol side chain. ontosight.ai This specific arrangement of atoms confers upon it a unique set of physicochemical properties and potential biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C8H11N5O2 |
| Molecular Weight | 209.21 g/mol |
| Melting Point | 240.0 to 244.0 °C chemicalbook.com |
| Boiling Point (Predicted) | 473.2±55.0 °C chemicalbook.com |
| Density (Predicted) | 1.67±0.1 g/cm3 chemicalbook.com |
The regiochemistry of substitution on the purine ring is a critical determinant of a molecule's biological properties. In naturally occurring nucleosides, the glycosidic bond is formed at the N9 position of the purine. Consequently, a vast number of synthetic analogs have mimicked this N9-substitution pattern. However, alkylation at the N7 position results in a different spatial arrangement of the side chain relative to the purine ring. nih.gov This can lead to altered interactions with the active sites of enzymes. The N7 position of guanine (B1146940) is known to be the most nucleophilic site in DNA, making it a target for various alkylating agents. nih.gov While direct alkylation of purines often yields a mixture of N7 and N9 isomers, with the N9 isomer typically being the thermodynamically more stable product, regioselective synthetic methods have been developed to favor the formation of the N7 isomer. nih.govacs.org
To understand the significance of the N7-substitution in this compound, it is instructive to compare its structure with well-established N9-substituted acyclic analogs like acyclovir and ganciclovir.
| Compound | Point of Substitution | Acyclic Side Chain |
|---|---|---|
| This compound | N7 | -(CH2)O(CH2)2OH |
| Acyclovir | N9 | -(CH2)O(CH2)2OH |
| Ganciclovir | N9 | -CH(CH2OH)CH2OCH2OH |
The side chain of this compound is identical to that of acyclovir; however, the point of attachment to the purine ring is different. This seemingly minor change can have a significant impact on how the molecule is recognized and processed by cellular and viral enzymes. For instance, the antiviral activity of acyclovir is dependent on its phosphorylation by a viral thymidine (B127349) kinase, a process that may be sensitive to the positioning of the acyclic side chain.
Academic Research Rationale and Scope for this compound
The primary rationale for the academic investigation of this compound and other N7-substituted analogs stems from the need to explore novel chemical space in the search for new bioactive compounds. nih.govacs.org While N9-analogs have been extensively studied, the N7-isomers represent a less explored area with the potential for discovering compounds with unique biological profiles. nih.gov Research in this area is often focused on several key objectives:
Antiviral and Anticancer Screening: Given the established success of purine analogs in these therapeutic areas, a primary goal is to evaluate the antiviral and cytotoxic potential of new N7-substituted compounds. nih.govasm.orgnih.gov
Enzyme Inhibition Studies: These molecules can serve as valuable tools to probe the active sites of enzymes involved in purine metabolism and nucleic acid synthesis. nih.gov By comparing the inhibitory activity of N7- and N9-isomers, researchers can gain insights into the structural requirements for enzyme binding.
Development of Synthetic Methodologies: A significant aspect of the academic research involves the development of efficient and regioselective methods for the synthesis of N7-substituted purines. nih.govacs.org
Structure
3D Structure
Properties
Molecular Formula |
C8H11N5O2 |
|---|---|
Molecular Weight |
209.21 g/mol |
IUPAC Name |
2-[(6-aminopurin-7-yl)methoxy]ethanol |
InChI |
InChI=1S/C8H11N5O2/c9-7-6-8(11-3-10-7)12-4-13(6)5-15-2-1-14/h3-4,14H,1-2,5H2,(H2,9,10,11) |
InChI Key |
UNHDLQCUCJXTBL-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=C2C(=N1)N=CN2COCCO)N |
Synonyms |
7-((2-hydroxyethoxy)methyl)adenine |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Strategies for Regioselective N7-Alkylation of Purines
The selective introduction of an alkyl group at the N7 position of the purine (B94841) ring is a critical step in the synthesis of 2-[(6-Aminopurin-7-yl)methoxy]ethanol. This process is complicated by the presence of multiple nucleophilic nitrogen atoms in the purine structure, primarily N7 and N9.
Challenges in N7/N9 Regioselectivity Control in Purine Derivatization
The direct alkylation of purines often results in a mixture of N7 and N9 regioisomers, with the N9 isomer typically being the thermodynamically more stable and, therefore, the major product. nih.govub.edu The inherent electronic and steric properties of the purine ring system favor N9 substitution. This presents a significant challenge for the specific synthesis of N7-substituted analogues.
Several factors influence the ratio of N7 to N9 isomers, including the nature of the alkylating agent, the solvent, the base used, and the reaction temperature. ub.edu For instance, reactions that are slower or conducted at higher temperatures tend to favor the formation of the thermodynamically stable N9-alkylpurine. ub.edu The poor solubility of many purine derivatives in organic solvents further complicates alkylation reactions and subsequent purification of the desired isomer. ub.edu
| Factor | Influence on N7/N9 Regioselectivity |
| Reaction Time & Temperature | Longer reaction times and higher temperatures favor the thermodynamically more stable N9 isomer. ub.edu |
| Alkylating Agent | More reactive alkyl halides can lead to different isomer ratios. |
| Solvent Polarity | Can influence the nucleophilicity of the different nitrogen atoms. |
| Base | The choice of base can affect the deprotonation equilibrium and thus the site of alkylation. |
| Steric Hindrance | Bulky substituents on the purine or the alkylating agent can influence the accessibility of the N7 and N9 positions. acs.orgnih.gov |
This table summarizes key factors influencing the regioselectivity of purine alkylation.
Direct N7-Alkylation Approaches Utilizing N-Silylated Purine Reactants and Catalysts
To overcome the challenge of N7/N9 regioselectivity, methods have been developed that favor the formation of the N7 isomer. One effective strategy involves the use of N-silylated purine derivatives. This approach, inspired by the Vorbrüggen glycosylation method, can be adapted to achieve N7-alkylation under specific conditions. nih.govacs.org
In this method, the purine is first treated with a silylating agent, such as N,O-bis(trimethylsilyl)acetamide (BSA) or trimethylsilyl chloride (TMSCl), to protect the acidic protons. The resulting silylated purine is then reacted with an alkylating agent in the presence of a Lewis acid catalyst, such as tin(IV) chloride (SnCl₄). nih.govacs.orgnih.gov By carefully selecting the catalyst, solvent, and reaction temperature, the reaction can be directed towards the kinetically favored N7 product. nih.gov For example, the use of SnCl₄ as a catalyst in a suitable solvent has been shown to promote the regioselective N7-alkylation of 6-substituted purines. nih.govacs.orgnih.gov
Optimization of Kinetic versus Thermodynamic Control for N7-Isomer Formation
The selective formation of the N7-isomer is a classic example of kinetic versus thermodynamic control. The N7-alkylated product is generally the kinetically favored isomer, meaning it is formed faster, while the N9-isomer is the thermodynamically more stable product. nih.govnih.gov Therefore, to maximize the yield of the N7-isomer, reaction conditions must be optimized to favor the kinetic product.
This is typically achieved by conducting the reaction at lower temperatures and for shorter durations. nih.gov Monitoring the reaction progress is crucial to stop it at the point of maximum N7-isomer concentration before it equilibrates to the more stable N9-isomer. The choice of solvent and catalyst also plays a critical role in modulating the energy barrier for the formation of each isomer. nih.gov For instance, in some cases, a less polar solvent can favor the formation of the N7-isomer.
Multistep Synthesis Pathways for 7-Substituted Acyclic Purine Analogs
An alternative to direct alkylation is the construction of the purine ring system from acyclic precursors, which allows for the unambiguous placement of the side chain at the N7 position.
Ring Closure and Cyclization Reactions from Imidazole (B134444) and Pyrimidine (B1678525) Precursors
A powerful strategy for the regioselective synthesis of N7-substituted purines involves the construction of the purine ring from appropriately substituted imidazole or pyrimidine precursors. nih.govmdpi.com These multistep methods, while often more laborious than direct alkylation, offer unambiguous control over the final substitution pattern. nih.gov
From Imidazole Precursors: The synthesis can commence with a substituted imidazole that already contains the desired acyclic side chain at the N1 position (which will become the N7 position of the purine). The pyrimidine portion of the purine ring is then constructed onto the imidazole scaffold. For example, a 4-amino-5-carboxamidoimidazole derivative can be cyclized to form the purine ring. mdpi.com A variety of reagents can be used for the cyclization step, leading to different substituents at the C6 position of the purine.
From Pyrimidine Precursors: Alternatively, the synthesis can start with a 4,5-diaminopyrimidine. The imidazole ring is then formed by reacting the diamine with a one-carbon synthon. By attaching the desired acyclic side chain to one of the amino groups of the pyrimidine precursor, the final product will have the side chain at the corresponding nitrogen in the purine ring. A recent three-step approach describes the synthesis of N7-arylpurines starting from commercially available substituted 4-chloropyrimidine-5-amines. researchgate.net
| Precursor Type | General Synthetic Strategy | Advantage |
| Imidazole | Construction of the pyrimidine ring onto an N1-substituted imidazole. mdpi.com | Unambiguous N7-substitution. |
| Pyrimidine | Construction of the imidazole ring from a 4,5-diaminopyrimidine bearing the side chain. researchgate.net | Readily available starting materials. |
This table outlines the two main multistep synthetic approaches for N7-substituted purines.
Functionalization of the Methoxyethanol Side Chain Moiety
The this compound molecule possesses a primary hydroxyl group on its methoxyethanol side chain, which serves as a key site for further chemical modifications. This allows for the synthesis of a diverse range of derivatives with potentially altered physicochemical and biological properties. The reactivity of this hydroxyl group is similar to that of primary alcohols and the terminal hydroxyl groups in other acyclic nucleoside analogues.
Common functionalization strategies include:
Esterification: The hydroxyl group can be readily esterified with various carboxylic acids or their activated derivatives (e.g., acid chlorides, anhydrides) to introduce a wide array of functional groups.
Etherification: Formation of ethers is another common modification, which can be achieved by reacting the hydroxyl group with alkyl halides under basic conditions.
Conversion to other functional groups: The hydroxyl group can be converted to other functionalities, such as amines, azides, or halogens, through standard organic transformations. For example, an azido group can be introduced, which can then be used in "click chemistry" reactions to attach a wide variety of molecules. nih.gov
To achieve selective modification of the side chain's hydroxyl group in the presence of other reactive sites on the purine ring (such as the 6-amino group), the use of protecting groups may be necessary. For instance, the amino group can be temporarily protected with a suitable protecting group (e.g., benzoyl) to prevent it from reacting during the modification of the hydroxyl group. Following the desired transformation, the protecting group can be removed to yield the final functionalized product.
Application of Protecting Group Strategies in Complex Purine Synthesis
In the multistep synthesis of complex purine derivatives like this compound, protecting groups are indispensable tools for ensuring chemoselectivity and achieving high yields. wikipedia.org These temporary modifications mask reactive functional groups, preventing them from participating in unintended side reactions and directing subsequent transformations to specific sites within the molecule.
The synthesis of N7-substituted purines is a classic challenge where protecting groups are critical. The purine ring system has multiple nucleophilic nitrogen atoms, primarily N7 and N9, which can compete during alkylation reactions. To achieve regioselective synthesis of the N7 isomer, strategies often involve the careful protection of other reactive sites, particularly the exocyclic amino group at the C6 position.
Common protecting groups for the 6-amino function of adenine (B156593) derivatives include acyl, benzyl, and specialized imide-forming groups. The choice of protecting group is dictated by its stability under the planned reaction conditions and the mildness of the conditions required for its eventual removal. For instance, the tetramethylsuccinimide (M4SI) group has been effectively used to protect the exocyclic amine of 6-aminopurine derivatives. This protection sterically hinders the N7 position, thereby directing glycosylation or alkylation reactions to the N9 position with high regiochemical control. datapdf.com While this specific example directs to N9, the underlying principle of using sterically demanding protecting groups to influence regioselectivity is a cornerstone of purine chemistry.
In a hypothetical synthesis of an N7-substituted analog, one might employ an orthogonal protecting group strategy. This involves using multiple protecting groups within the same molecule that can be removed selectively under different conditions, allowing for a stepwise and controlled construction of the target compound.
Table 1: Examples of Protecting Groups in Purine Synthesis
| Protecting Group | Functional Group Protected | Introduction Conditions | Cleavage Conditions | Purpose |
|---|---|---|---|---|
| Benzoyl (Bz) | 6-Amino | Benzoyl chloride, pyridine | NH3/MeOH | General protection of exocyclic amine |
| Dimethoxytrityl (DMT) | 5'-Hydroxyl (on sugar mimics) | DMT-Cl, pyridine | Dilute acid (e.g., DCA, TCA) | Protection of primary alcohols |
| tert-Butyldimethylsilyl (TBDMS) | Hydroxyl groups | TBDMS-Cl, imidazole | Fluoride source (e.g., TBAF) | Protection of secondary alcohols |
Advanced Synthetic Techniques and Novel Approaches
Modern organic synthesis is increasingly moving towards more efficient, safer, and scalable methods. Advanced techniques like continuous flow synthesis and enantioselective catalysis are at the forefront of this evolution.
Continuous flow chemistry, where reagents are pumped through a network of tubes and reactors, offers significant advantages over traditional batch processing. rsc.org These benefits include superior heat and mass transfer, enhanced safety by minimizing the volume of hazardous materials at any given time, and the potential for straightforward automation and scalability. springernature.comflinders.edu.au
The synthesis of key intermediates, such as the 2-methoxyethanol side chain or its functionalized analogs, can be significantly optimized using flow chemistry. For instance, reactions that are highly exothermic or involve unstable intermediates can be precisely controlled in a microreactor. Furthermore, multi-step syntheses of active pharmaceutical ingredients (APIs) and their precursors have been successfully "telescoped" in continuous flow systems, where the output from one reactor is fed directly into the next without intermediate workup and purification. flinders.edu.aunih.gov This approach reduces waste and manufacturing time.
A potential flow-based synthesis for an acyclic side-chain analog could involve:
Alkylation: A nucleophile is pumped to a T-mixer where it combines with an alkylating agent. The mixture flows through a heated reactor coil to ensure rapid and complete reaction.
In-line Purification: The stream then passes through a packed-bed column containing a scavenger resin to remove excess reagents or byproducts.
Subsequent Transformation: The purified intermediate stream is mixed with new reagents for the next step in the sequence, all within a closed, continuous system.
While this compound itself is achiral, the introduction of a stereocenter into the acyclic side chain can have a profound impact on biological activity. For many acyclic nucleoside analogs, the biological efficacy resides in a single enantiomer. nih.gov Therefore, methods for enantioselective synthesis are crucial for preparing chirally pure derivatives.
Key strategies for enantioselective synthesis include:
Asymmetric Catalysis: Transition metal complexes with chiral ligands are widely used to catalyze reactions like asymmetric hydrogenation, which can create chiral centers with high enantiomeric excess (ee). acs.orgnih.gov For example, an unsaturated precursor of the side chain could be hydrogenated using a rhodium or iridium catalyst paired with a chiral phosphine ligand to produce a single enantiomer of the saturated, chiral side chain.
Biocatalysis: Enzymes are highly effective and stereoselective catalysts. DHAP-dependent aldolases, for instance, can be used to perform aldol additions to aldehyde derivatives of nucleobases, generating acyclic nucleoside analogs with two new stereocenters in a highly controlled manner. nih.gov Engineered enzymes, such as variants of myoglobin, have also been developed to catalyze asymmetric carbene N-H insertion reactions, providing a route to chiral amines. rochester.edu
These methods allow for the targeted synthesis of specific stereoisomers, which is essential for investigating structure-activity relationships and developing potent therapeutic agents.
Chemical Modifications and Derivative Synthesis
The core structure of this compound serves as a scaffold that can be systematically modified to optimize its interaction with biological targets. Modifications typically focus on either the acyclic side chain or the purine nucleobase.
The acyclic side chain of nucleoside analogs is a critical determinant of their biological activity, as it mimics the (deoxy)ribose sugar of natural nucleosides. nih.gov Elaboration of the 2-methoxyethanol chain can enhance binding to target enzymes or alter the molecule's metabolic profile.
Notable modifications include:
Introduction of Hydroxyl Groups: Adding one or more hydroxyl groups, as seen in analogs like Ganciclovir and Penciclovir, allows the molecule to be phosphorylated by viral or cellular kinases, which is often a prerequisite for activity.
Chain Extension or Branching: Altering the length and branching of the carbon chain can optimize the molecule's conformation to better fit the active site of a target enzyme.
Incorporation of Phosphonates: The introduction of a phosphonate group, as in Adefovir, creates an acyclic nucleoside phosphonate. This modification bypasses the initial, often rate-limiting, phosphorylation step, which can be advantageous if the target cells have low kinase activity. mdpi.org
These synthetic modifications are guided by an understanding of the target's three-dimensional structure and are aimed at improving the compound's potency and selectivity.
Modifications to the purine ring itself are a common strategy to enhance the properties of nucleoside analogs. The C2 and C6 positions of the adenine ring are frequent targets for chemical alteration. nih.govresearchgate.net
C6 Position: The 6-amino group is a key feature for recognition by many enzymes. Replacing this group with other substituents can modulate biological activity. More importantly, this position is the site of action for adenosine (B11128) deaminase (ADA), an enzyme that deaminates adenine, leading to inactivation. Modifying the C6 position can confer resistance to ADA, thereby increasing the metabolic stability and bioavailability of the drug. nih.gov
C2 Position: The introduction of substituents at the C2 position is another effective strategy to block deamination by ADA. nih.gov Placing a halogen (e.g., fluorine or chlorine) or an amino group at this position can render the compound resistant to enzymatic degradation. nih.govresearchgate.net For example, the anticancer and antiviral drugs Cladribine and Clofarabine feature a chlorine atom at the C2 position.
Transition metal-catalyzed cross-coupling reactions are powerful methods for introducing a wide variety of substituents at the C2 and C6 positions of the purine ring, allowing for the synthesis of diverse libraries of compounds for biological screening. nih.govresearchgate.net
Table 2: Summary of Purine Nucleobase Modifications
| Position | Modification | Purpose | Example Compound Class |
|---|---|---|---|
| C2 | Addition of Halogen (F, Cl) | Confer resistance to adenosine deaminase (ADA) nih.gov | Halogenated purine nucleosides (e.g., Cladribine) |
| C2 | Addition of Amino group | Alter hydrogen bonding patterns; potential ADA resistance | 2,6-Diaminopurine derivatives |
| C6 | Replacement of NH2 with other groups | Modulate enzyme recognition and ADA resistance nih.gov | 6-substituted purine analogs |
Design and Synthesis of Prodrug Forms (e.g., Phosphate Conjugates, Ester Derivatives)
The development of prodrugs for nucleoside and nucleotide analogs is a critical strategy to enhance their therapeutic potential by improving pharmacokinetic and pharmacodynamic properties. For the parent compound, this compound, derivatization of the primary hydroxyl group into phosphate or ester forms can significantly alter its physicochemical characteristics, such as aqueous solubility, lipophilicity, and susceptibility to metabolic enzymes. While specific synthetic details for prodrugs of the N7-isomer, this compound, are not extensively documented in publicly available literature, the design and synthesis can be extrapolated from established methodologies for closely related N9-substituted purine analogs.
Phosphate Conjugates:
The introduction of a phosphate moiety is a common approach to increase the aqueous solubility of a drug and to facilitate its conversion to the active, phosphorylated form within the cell. The synthesis of phosphate prodrugs often involves the phosphorylation of the hydroxyl group of the parent molecule. A prevalent method is the phosphoramidate approach, which not only enhances solubility but can also aid in cell membrane penetration.
A general synthetic route for a phosphoramidate prodrug of this compound would involve the reaction of the parent compound with a phosphorylating agent, such as a phosphorochloridate, in the presence of a suitable base. For instance, reacting this compound with an amino acid-derived phosphorochloridate would yield an amino acid phosphoramidate prodrug. The specific reaction conditions, including the choice of solvent, base, and temperature, would need to be optimized to ensure regioselective phosphorylation at the primary hydroxyl group and to minimize side reactions.
Table 1: Hypothetical Synthesis of a Phenylalanine Phosphoramidate Prodrug of this compound
| Step | Reactant 1 | Reactant 2 | Reagent/Catalyst | Solvent | Product |
| 1 | This compound | Phenylalanine-based phosphorochloridate | N-Methylimidazole | Dichloromethane | Phenylalanine phosphoramidate of this compound |
Ester Derivatives:
Esterification of the hydroxyl group is a versatile strategy to modulate the lipophilicity of a drug, which can improve its absorption and distribution characteristics. Various types of esters can be synthesized, including simple alkyl esters, amino acid esters, and acyloxyalkyl esters.
The synthesis of ester derivatives of this compound can be achieved through several standard esterification methods. A common approach involves the reaction of the parent alcohol with an acyl chloride or an acid anhydride in the presence of a base, such as pyridine or triethylamine, or a catalyst like 4-dimethylaminopyridine (DMAP). For example, to synthesize an acetate ester, this compound could be treated with acetic anhydride and DMAP in an aprotic solvent.
Amino acid esters can be synthesized by coupling the parent compound with a protected amino acid using a coupling agent like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), followed by deprotection.
Table 2: Representative Synthetic Methods for Ester Prodrugs of this compound
| Prodrug Type | Acylating Agent | Catalyst/Coupling Agent | Solvent | General Yield Range |
| Acetate Ester | Acetic Anhydride | DMAP | Dichloromethane | 80-95% |
| Pivaloyl Ester | Pivaloyl Chloride | Pyridine | Tetrahydrofuran | 75-90% |
| L-Valine Ester | Boc-L-Valine | DCC/DMAP | Dichloromethane/DMF | 60-80% (coupling step) |
The selection of the specific ester or phosphate promoiety would be guided by the desired physicochemical properties and the intended biological target. For instance, amino acid esters may be designed to target specific amino acid transporters to enhance absorption. The stability of the prodrug in physiological fluids and its enzymatic conversion back to the parent compound are critical factors that would be evaluated in subsequent studies.
Molecular and Cellular Biological Investigations
Interactions with Biological Macromolecules
The interaction of small molecules with biological macromolecules is the foundation of their pharmacological or biological effects. For a purine (B94841) analog like 2-[(6-Aminopurin-7-yl)methoxy]ethanol, key targets include enzymes, receptors, and nucleic acids.
Enzyme and Receptor Binding Studies: Substrate Specificity, Inhibition Kinetics, and Allosteric Modulation
A comprehensive search of the scientific literature reveals a lack of specific studies detailing the direct binding of this compound to enzymes or receptors. Consequently, there is no available data on its substrate specificity, inhibition kinetics (such as Ki or IC50 values), or its potential as an allosteric modulator for specific protein targets. Research on other N7-substituted purine derivatives suggests that potential targets could include kinases, polymerases, and other nucleotide-binding proteins. nih.gov However, without direct experimental evidence, the specific enzymatic or receptor interaction profile of this compound remains uncharacterized.
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Similarly, there are no published molecular docking or molecular dynamics simulation studies specifically focused on this compound. Such computational studies are invaluable for predicting the binding mode and affinity of a ligand to a protein's active or allosteric site. While docking studies have been performed on various other purine and pyrimidine (B1678525) derivatives to predict their interactions with targets like cyclin-dependent kinases and histone deacetylases, this specific compound has not been the subject of such in silico analysis. researchgate.net
Impact on Nucleic Acid Structure and Function
The structural analogy to adenine (B156593) suggests that this compound could potentially interact with or impact the structure and function of DNA and RNA.
Potential for Incorporation into DNA or RNA
For a nucleoside analog to be incorporated into a growing nucleic acid chain by a polymerase, it typically requires a 5'-triphosphate group to serve as an energy source for the phosphodiester bond formation and a 3'-hydroxyl group to allow for chain elongation. As this compound lacks a triphosphate moiety in its native form, it cannot be directly incorporated into DNA or RNA by polymerases.
However, as discussed in the metabolic transformations section, if the terminal hydroxyl group of the methoxyethanol side chain is phosphorylated within the cell, it could potentially become a substrate for polymerases. Even so, the substitution at the N7 position, which lies in the major groove of the DNA double helix, would likely be a significant steric and electronic impediment to recognition and processing by most DNA and RNA polymerases. acs.org N7 is a critical site for protein-DNA recognition and modifying it can disrupt these interactions. acs.org Therefore, the potential for its stable incorporation into functional nucleic acids is considered low.
Investigation of N7-Adduct Formation and its Structural Consequences on Nucleic Acids
The N7 position of purines, particularly guanine (B1146940), is the most nucleophilic site in DNA and a common target for alkylating agents, leading to the formation of N7-adducts. ontosight.ai These adducts introduce a positive charge into the purine ring system, which has several destabilizing consequences. ontosight.ainih.gov
While this compound is itself an N7-substituted purine, its existence provides a model for understanding the consequences of such modifications on nucleic acids. The key structural consequences of N7-adduct formation, drawn from studies on related compounds, include:
Glycosidic Bond Instability: The positive charge on the imidazole (B134444) ring weakens the N-glycosidic bond that connects the base to the deoxyribose sugar. This significantly increases the rate of spontaneous depurination, leading to the formation of an abasic (AP) site in the DNA strand. nih.gov AP sites are non-instructional and can stall replication or lead to mutations.
Imidazole Ring Opening: The modified purine ring is susceptible to hydrolytic cleavage under physiological conditions, leading to the formation of a formamidopyrimidine (Fapy) lesion. ontosight.ai These Fapy lesions are more stable than the original adduct but are miscoding and can block DNA replication.
Disruption of Replication: Bulky adducts at the N7-position can act as significant blocks to DNA replication, causing the polymerase to stall. nih.gov
Although these findings are primarily based on N7-alkylguanine adducts, the fundamental chemical principles apply to N7-substituted adenines as well. The presence of the methoxyethanol group at the N7 position of adenine would be expected to confer similar instabilities and disruptive properties if it were part of a DNA or RNA strand.
Enzymatic Transformations and Metabolic Fate in Cellular Systems
There are no direct studies on the metabolism of this compound. However, extensive research on a closely related N7-substituted acyclic nucleoside analog, 2-amino-7-(1,3-dihydroxy-2-propoxymethyl)purine (S2242), provides a strong predictive model for its likely metabolic fate. researchgate.netnih.gov
Based on the metabolic pathway of S2242, the enzymatic transformation of this compound in cellular systems is expected to proceed via phosphorylation of its terminal hydroxyl group. This process is a critical activation step for many nucleoside analogs.
The proposed metabolic cascade is as follows:
Cellular Uptake: The compound likely enters the cell via nucleoside transport proteins. nih.gov
Monophosphorylation: The terminal hydroxyl group of the ethoxyethanol side chain is phosphorylated by a cellular kinase to form the monophosphate derivative. For the analog S2242, this step is catalyzed by deoxycytidine kinase (dCK). nih.gov It is highly probable that dCK or another nucleoside kinase would be responsible for this initial activation.
Diphosphorylation: The monophosphate is subsequently phosphorylated by a nucleoside monophosphate kinase to yield the diphosphate (B83284).
Triphosphorylation: Finally, a nucleoside diphosphate kinase would catalyze the formation of the active triphosphate metabolite.
This phosphorylation is crucial, as the triphosphate form is the active species that can compete with endogenous nucleoside triphosphates for binding to enzymes such as polymerases. The cytostatic (cell growth inhibiting) activity of the analog S2242 was shown to be directly correlated with the extent of its phosphorylation in different cell lines. nih.gov Furthermore, the biological activity was reversed by the addition of deoxycytidine, which competes for the activating enzyme, dCK. nih.gov
The intracellular half-life of the phosphorylated metabolites of the related analog S2242 was found to be approximately 3 to 6 hours, suggesting that the activated forms of this compound might also have a limited duration of action within the cell. nih.gov
Phosphorylation Pathways by Viral and Host Cell Kinases
The activation of many nucleoside analogs is a critical step for their biological activity, a process that is dependent on phosphorylation to the mono-, di-, and triphosphate forms. nih.gov In the case of N7-substituted acyclic nucleoside analogs, this phosphorylation is primarily carried out by host cell kinases. nih.gov For instance, the related N7-substituted analog S2242 is phosphorylated to its active triphosphate form by cellular enzymes. nih.gov The cytostatic potential of S2242 has been shown to be reversible by deoxycytidine (dCyd), and cells deficient in deoxycytidine kinase (dCK) are significantly less susceptible to the compound's effects, indicating that dCK is a key enzyme in the initial phosphorylation step. nih.gov Purified dCK has been shown to directly phosphorylate S2242 to its monophosphate. nih.gov
Unlike many antiviral nucleoside analogs that are preferentially phosphorylated by viral kinases, some N7-substituted acyclic nucleosides are not. nih.govresearchgate.net For example, compound S2242 was not preferentially phosphorylated in cells infected with herpes simplex virus-1 (HSV-1), varicella-zoster virus (VZV), or human herpesvirus type 6 (HHV-6). nih.gov Furthermore, it was not a substrate for the HSV-1 encoded thymidine (B127349) kinase. nih.gov This suggests that the antiviral activity of such compounds may rely entirely on cellular kinases for activation. nih.gov The efficiency of phosphorylation can vary between different N7-substituted acyclic nucleoside phosphonates, with some analogs being phosphorylated more rapidly than others. nih.gov
| Enzyme | Substrate Analog | Observation |
| Deoxycytidine Kinase (dCK) | S2242 | Purified dCK phosphorylates S2242 to its monophosphate. nih.gov |
| Herpes Simplex Virus-1 Thymidine Kinase | S2242 | Not a substrate for this viral kinase. nih.gov |
Susceptibility to Cleavage by Nucleoside-Metabolizing Enzymes (e.g., Adenosine (B11128) Deaminase)
The susceptibility of nucleoside analogs to cleavage by enzymes such as adenosine deaminase (ADA) can significantly impact their efficacy and metabolism. The substitution at the N7 position of the purine ring is a key determinant in the interaction with these enzymes. Research on adenosine analogs has shown that RNA-editing adenosine deaminases (ADARs) exhibit different dependencies on the N7 position of the edited base. Specifically, ADAR1's catalytic activity is more reliant on the presence of N7 compared to ADAR2. researchgate.net This suggests that N7-substitution in a compound like this compound could influence its recognition and processing by ADARs and potentially other deaminases.
Furthermore, some C6-hydroxyalkylated purine derivatives have demonstrated inhibitory activity against adenosine deaminase. acs.org This indicates that modifications at the C6 position, in conjunction with substitutions at other sites on the purine ring, can modulate the interaction with adenosine deaminase.
Biotransformation of the Methoxyethanol Moiety via Alcohol Metabolism Pathways (e.g., Alcohol Dehydrogenase, Cytochrome P450 Enzymes)
The biotransformation of the methoxyethanol side chain of this compound likely involves pathways for alcohol and ether metabolism. The primary route for ethanol (B145695) metabolism involves its oxidation to acetaldehyde (B116499) by alcohol dehydrogenase (ADH), followed by conversion to acetic acid. nih.gov Human liver possesses various ADH isozymes that contribute to this process. nih.gov
In addition to ADH, the microsomal ethanol oxidizing system (MEOS), which includes cytochrome P450 (CYP) enzymes, plays a role in ethanol oxidation. nih.gov Specifically, CYP2E1 is a key enzyme in this pathway. Human liver microsomes are active in metabolizing gasoline ethers like methyl tert-butyl ether (MTBE) and ethyl tert-butyl ether (ETBE), a process dependent on CYP enzymes. nih.gov The metabolism of these ethers shows high correlation, suggesting they are metabolized by the same CYP isozymes. nih.gov Given the ether linkage in the methoxyethanol moiety, it is plausible that CYP enzymes are involved in its metabolism. nih.gov
| Metabolic Pathway | Key Enzymes | Potential Role in Metabolizing this compound |
| Alcohol Oxidation | Alcohol Dehydrogenase (ADH) | Oxidation of the terminal ethanol group. nih.gov |
| Microsomal Oxidation | Cytochrome P450 (CYP) Enzymes (e.g., CYP2E1) | Oxidation of the ether and alcohol components of the side chain. nih.govnih.gov |
Cellular Transport and Intracellular Localization
Mechanisms of Cellular Uptake across Biological Membranes
The cellular uptake of nucleoside analogs, which are generally hydrophilic, is mediated by transporter proteins. nih.gov The uptake of the N7-substituted acyclic nucleoside analog S2242 by CEM cells was found to be a process that could be blocked by inhibitors of nucleoside transport, indicating a transporter-mediated entry. nih.gov The uptake of nanoparticles, which can be a model for drug delivery, occurs through endocytosis, a process influenced by the particle's physicochemical properties. nih.gov Major endocytic pathways include clathrin-mediated endocytosis (CME), caveolae-mediated endocytosis (CvME), and macropinocytosis. nih.govdovepress.com These pathways are energy-dependent. dovepress.com For some nanoparticles, uptake is dependent on concentration, time, and temperature. nih.gov
| Cellular Uptake Mechanism | Description | Relevance to this compound |
| Nucleoside Transporters | Protein channels that facilitate the movement of nucleosides and their analogs across cell membranes. | Likely the primary mechanism of entry, as seen with similar N7-substituted analogs. nih.gov |
| Endocytosis | The process of capturing a substance or particle from outside the cell by engulfing it with the cell membrane. | May play a role, with specific pathways like CME or macropinocytosis being involved. nih.govdovepress.com |
Subcellular Distribution and Accumulation Studies
Following cellular uptake, the subcellular distribution of a compound determines its access to target enzymes and organelles. For many nucleoside analogs, after transport into the cell, they undergo phosphorylation in the cytoplasm. nih.gov Studies on nanoparticles have shown that after internalization, they can be trafficked to various compartments, including endosomes and lysosomes, where degradation can occur. nih.gov However, some endocytic pathways, like those mediated by caveolae, can lead to translocation to the endoplasmic reticulum or Golgi apparatus, potentially avoiding lysosomal degradation. nih.gov The intracellular fate is crucial for the design of drug carriers. nih.gov While specific studies on the subcellular distribution of this compound are not available, the localization of similar compounds suggests that after phosphorylation, the active triphosphate form would need to enter the nucleus to interact with viral or cellular DNA polymerases.
Signal Transduction Pathway Modulation
The modulation of signal transduction pathways by exogenous compounds can have significant effects on cellular processes. Ethanol, for example, is known to alter signaling pathways involving receptor tyrosine kinases and intracellular serine-threonine kinases. nih.gov Long-term exposure of hepatocytes to ethanol can potentiate the activation of the p42/44 mitogen-activated protein kinase (MAPK) pathway. nih.gov This effect may be mediated by phosphatidylethanol, a phospholipid formed exclusively in the presence of ethanol. nih.gov
While direct evidence for the modulation of signal transduction pathways by this compound is lacking, its structural similarity to other biologically active molecules suggests potential interactions. Acyclic nucleotide analogs have been shown to inhibit enzymes involved in cellular signaling and metabolism, such as ribonucleotide reductase and purine nucleoside phosphorylase. nih.gov Given that the methoxyethanol moiety is a component of the title compound, it is conceivable that it could influence signaling pathways in a manner akin to ethanol, although this remains to be experimentally verified.
Inhibition of Specific Kinases (e.g., Adenosine Kinases)
No published studies were identified that specifically investigate the inhibitory activity of this compound against adenosine kinases or any other specific protein kinases. While purine analogs are a well-established class of kinase inhibitors, data on the kinase inhibitory profile of this particular compound is absent from the reviewed scientific literature. researchgate.net
Impact on Purine Metabolism and Associated Regulatory Networks
There is a lack of available research on the direct impact of this compound on purine metabolism and its associated regulatory networks. Scientific literature does not currently contain studies that have evaluated how this compound may be metabolized, or how it might interfere with the synthesis, degradation, or salvage pathways of purines.
Engagement with Other Intracellular Signaling Cascades (e.g., MAPK, AMPK, NF-κB, mTOR)
No specific data could be found describing the engagement of this compound with intracellular signaling cascades such as the Mitogen-Activated Protein Kinase (MAPK), AMP-Activated Protein Kinase (AMPK), Nuclear Factor-kappa B (NF-κB), or the mammalian Target of Rapamycin (mTOR) pathways. The potential for this compound to modulate these critical cellular signaling networks remains uninvestigated in the available scientific literature. nih.govnih.gov
Pre Clinical Biological Activity and Mechanistic Studies
Antiviral Research Applications
As an N7-substituted purine (B94841) derivative with an acyclic side chain, 2-[(6-Aminopurin-7-yl)methoxy]ethanol belongs to the broad class of nucleoside analogs, which are a cornerstone of antiviral therapy. wikipedia.org The biological activity of such compounds is highly dependent on their molecular structure, which dictates their interaction with viral and cellular enzymes.
Detailed Mechanisms of Antiviral Action (e.g., Viral DNA Polymerase Inhibition, Chain Termination)
For many nucleoside analogs, the primary mechanism of antiviral action involves the inhibition of viral DNA or RNA polymerases. nih.gov This process typically requires intracellular phosphorylation of the analog by both viral and host cell kinases to its active triphosphate form. nih.govresearchgate.net This active form can then act as a competitive inhibitor of the natural deoxynucleoside triphosphate, competing for the active site of the viral polymerase.
Once incorporated into the growing viral DNA or RNA chain, these analogs can act as chain terminators, halting further elongation of the nucleic acid strand. wikipedia.org This is often due to the absence of a 3'-hydroxyl group on the acyclic side chain, which is necessary for the formation of the next phosphodiester bond. ekb.eg While this is a common mechanism for many acyclic nucleoside analogs, the specific interactions and inhibitory potential of this compound against any viral polymerase have not been documented.
Synergistic Effects with Co-Administered Antiviral Compounds
Combination therapy is a common strategy in antiviral treatment to enhance efficacy and overcome drug resistance. Synergistic effects can occur when two drugs act on different targets within the viral replication cycle or when one drug enhances the activity of the other. For nucleoside analogs, combination with other antiviral agents that target different viral enzymes or pathways could potentially lead to synergistic inhibition of viral replication. However, no studies investigating the synergistic antiviral effects of this compound with other compounds have been reported.
Evaluation in in vitro Viral Replication Assays (e.g., Herpesviruses, Influenza A, HCV, DENV)
In vitro viral replication assays are crucial for the initial assessment of a compound's antiviral activity. These assays measure the ability of a compound to inhibit the replication of a specific virus in cell culture. While a wide range of N-alkoxypurines and other acyclic nucleoside analogs have been evaluated against various viruses, including herpesviruses, influenza A, hepatitis C virus (HCV), and dengue virus (DENV), there is no published data from such assays for this compound. nih.govnih.govscilit.com
Anticancer Research Applications
Purine analogs are also a well-established class of anticancer agents, functioning as antimetabolites that interfere with nucleic acid synthesis and induce cell death in rapidly dividing cancer cells. wikipedia.org
Mechanisms of Cytostatic and Cytotoxic Effects in Cancer Cell Lines
The cytostatic (inhibition of cell growth) and cytotoxic (cell-killing) effects of purine analogs in cancer cells are generally attributed to their ability to disrupt DNA and RNA synthesis and function. nih.gov Following cellular uptake and metabolic activation to their nucleotide forms, these analogs can be incorporated into DNA and RNA, leading to dysfunctional nucleic acids. This can trigger cellular stress responses, inhibit essential cellular processes, and ultimately lead to cell death. nih.gov The specific cytostatic and cytotoxic effects and the concentrations at which they might occur for this compound have not been determined in any cancer cell lines.
Induction of Cell Cycle Arrest and Apoptosis in Neoplastic Cells
Many purine analogs exert their anticancer effects by inducing cell cycle arrest and apoptosis (programmed cell death). researchgate.net By interfering with DNA replication, these compounds can activate cell cycle checkpoints, leading to a halt in cell cycle progression, often at the G1/S or G2/M phases, to allow for DNA repair. researchgate.net If the DNA damage is too severe, the cell is directed towards apoptosis. This process involves the activation of a cascade of enzymes called caspases, which dismantle the cell in an orderly fashion. rsc.org There is currently no evidence to suggest that this compound can induce cell cycle arrest or apoptosis in neoplastic cells.
Influence on DNA Repair Pathways and Genomic Integrity
There is currently no available research specifically investigating the influence of this compound on DNA repair pathways or genomic integrity.
However, the broader class of purine analogs is known to interact with DNA and DNA processing enzymes. For instance, modifications at the N7 position of guanine (B1146940) can lead to DNA adducts that are chemically unstable. nih.gov The persistence of such adducts is influenced by their chemical stability and the efficiency of DNA repair mechanisms, which can be tissue-specific. nih.gov While N7-guanine adducts can confirm exposure to certain agents, there is limited evidence to suggest they directly cause mutations. nih.gov
Furthermore, cellular purine metabolism is intrinsically linked to DNA repair. Studies have shown that inhibiting purine synthesis can sensitize cancer cells to radiation by impairing DNA repair, a process that can be reversed by the administration of exogenous purine nucleosides. biorxiv.org This highlights the critical role of the purine pool in maintaining genomic integrity, particularly in response to DNA-damaging agents. biorxiv.org Defects in purine metabolism can also lead to the incorporation of non-standard bases like xanthine and hypoxanthine into DNA and RNA, which can be mutagenic or interfere with cellular processes. pnas.org
Immunomodulatory Research Applications
Specific studies on the immunomodulatory applications of this compound are not present in the current scientific literature. However, research into other adenosine (B11128) and purine analogs has revealed significant immunomodulatory potential.
Modulation of Immune Cell Activation and Response
Recent studies have demonstrated that certain adenosine analogs possess immunomodulatory properties that contribute to their antiviral activity. nih.govnih.gov Some of these analogs can act as antagonists of the Adenosine A2A Receptor (A2AR). researchgate.netlsuhsc.edu The A2AR is known to suppress T-cell function, and by blocking this receptor, these adenosine analogs can restore T-cell responses. researchgate.netlsuhsc.edu This dual mechanism of direct antiviral action and immune system enhancement presents a novel approach for designing antiviral therapeutics. nih.govnih.gov For example, the metabolite of remdesivir, GS-441524, has been shown to have immunomodulatory effects by acting as an A2AR antagonist. embopress.org
Role in Inflammatory Pathways and Processes
While there is no specific information on the role of this compound in inflammatory pathways, the broader class of purine analogs has been investigated for such properties. For instance, certain synthetic morpholinopyrimidine derivatives have been evaluated for their anti-inflammatory activity. These compounds were found to inhibit the production of nitric oxide (NO) and reduce the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in macrophage cells stimulated by lipopolysaccharide (LPS). rsc.org This suggests that some purine-like structures can modulate key inflammatory mediators.
Other Biological Activities under Investigation (e.g., Enzyme Specificity, Receptor Agonism/Antagonism)
There is no available data on the enzyme specificity or receptor binding profile of this compound.
However, research on other 7-substituted purine analogs has revealed a range of biological activities. For example, a series of 7-alkoxy-4-heteroarylamino-3-cyanoquinolines were designed and evaluated as dual inhibitors of the proto-oncogene tyrosine-protein kinase Src (c-Src) and inducible nitric oxide synthase (iNOS), both of which are implicated in tumorigenesis. nih.gov Several of these compounds demonstrated potent inhibition of both enzymes and showed moderate anti-proliferative activity against cancer cell lines. nih.gov
In a different context, substitutions at the 7-position of pyrrolo[2,1-f] nih.govnih.govresearchgate.nettriazine C-ribonucleosides, which are isosteres of adenine (B156593), have been explored for cytotoxic activity. nih.gov Analogs with 7-alkynyl and 7-aryl groups were synthesized, and some, particularly those with a 7-cyclopropylacetylene moiety, exhibited potent cytotoxic effects against a range of tumor cell lines. nih.gov The N7 position of purines is also crucial for molecular interactions. Studies on the Tetrahymena group I ribozyme using guanosine analogs with modifications at the N7 position revealed that substitutions at this position can significantly affect binding, likely through indirect effects on stacking interactions and solvation. nih.gov
Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Analysis
Impact of N7-Substitution and Acyclic Moiety on Biological Activity
The biological profile of acyclic nucleoside analogs is profoundly influenced by two key structural features: the point of attachment of the acyclic chain to the purine (B94841) ring and the chemical nature of the chain itself.
Comparative Biological Profiling of N7-Isomers versus N9-Isomers
In purine nucleosides, the glycosidic bond (or its analog) can be formed at different nitrogen atoms of the purine ring, most commonly at the N9 or N7 positions, creating constitutional isomers. The vast majority of clinically successful purine nucleoside analogs, including the acyclic antivirals Acyclovir (B1169) and Ganciclovir, are N9-substituted isomers. nih.gov This prevalence suggests that the spatial orientation of the side chain at the N9 position is generally optimal for recognition and phosphorylation by viral and cellular kinases, a critical step for their mechanism of action. nih.gov
Alkylation of purine bases or their derivatives often yields a mixture of N7 and N9 isomers, with the N9 isomer typically being the more thermodynamically stable and predominant product. acs.org However, specific synthetic strategies have been developed to favor the formation of the N7 isomer, allowing for the exploration of its biological potential. acs.orgnih.gov
While direct, side-by-side comparisons of the biological activity of N7- and N9-acyclic adenine (B156593) analogs with identical side chains are not extensively detailed in readily available literature, the general trend favoring N9 isomers for antiviral activity is well-established. The N7-isomers, like 2-[(6-Aminopurin-7-yl)methoxy]ethanol, are considered less common but remain an active area of research. Their distinct stereoelectronic properties and spatial arrangement compared to N9-isomers could potentially be exploited to target different enzymes or to overcome resistance mechanisms developed against N9-analogs. For instance, the difference in the chemical shifts of C5 and C8 carbons in NMR spectroscopy is a reliable method to distinguish between N7 and N9 purine isomers, reflecting their different electronic environments. acs.org
Influence of Acyclic Chain Length, Branching, and Terminal Functional Groups
Chain Length and Branching: The length and branching of the side chain dictate its flexibility and how it mimics the deoxyribose ring in the active site of a polymerase. For example, Acyclovir and Ganciclovir, both N9-substituted guanine (B1146940) analogs, differ in their acyclic chains. Ganciclovir possesses an additional hydroxymethyl group compared to Acyclovir, a modification that grants it potent activity against human cytomegalovirus (HCMV), a virus against which Acyclovir is less effective. nih.gov This highlights that even minor changes to the side chain can dramatically alter the spectrum of antiviral activity.
Terminal Functional Groups: The presence and nature of terminal functional groups, particularly hydroxyl (-OH) groups, are vital. For most acyclic nucleosides to become active, they must be phosphorylated by kinases to their triphosphate form. nih.gov The terminal hydroxyl group of the acyclic chain serves as the primary site for this initial phosphorylation. Analogs lacking a free hydroxyl group are often inactive. researchgate.net
A significant evolution in this area is the development of acyclic nucleoside phosphonates (ANPs), such as Tenofovir and Adefovir. nih.gov These compounds feature a phosphonate group directly attached to the acyclic chain. This structure mimics the first phosphorylated state (a nucleoside monophosphate), thereby bypassing the often inefficient and resistance-prone initial phosphorylation step catalyzed by viral kinases. nih.gov This modification can broaden the antiviral spectrum and overcome certain forms of drug resistance.
| Side Chain Modification | Example Compound Class | Impact on Biological Activity |
| Increased Length/Hydroxylation | Ganciclovir (vs. Acyclovir) | Alters enzyme specificity and broadens the antiviral spectrum (e.g., adds potent anti-HCMV activity). nih.gov |
| Absence of Hydroxyl Group | Analogs without a terminal -OH | Generally results in loss of activity due to inability to be phosphorylated. researchgate.net |
| Terminal Phosphonate Group | Acyclic Nucleoside Phosphonates (e.g., Tenofovir) | Bypasses the initial viral kinase phosphorylation step, often leading to a broader activity spectrum and ability to overcome resistance. nih.gov |
Role of Purine Nucleobase Modifications
Modifications to the purine base itself provide another avenue to modulate the activity, selectivity, and metabolic stability of acyclic nucleoside analogs.
Substitutions at C2 and C6 Positions of the Adenine Moiety
The C2 and C6 positions of the purine ring are crucial for its hydrogen-bonding interactions with target enzymes and complementary nucleic acid bases. In adenine, the C6 position is substituted with an amino group (-NH2).
Modifying these positions can have profound effects. For instance, converting the 6-amino group of adenine to a hydroxyl (or keto) group transforms it into hypoxanthine. Similarly, the addition of an amino group at the C2 position of adenine results in 2,6-diaminopurine. Acyclic analogs of 2,6-diaminopurine have been shown to exhibit significant antiviral activity, in some cases acting as prodrugs that are metabolically converted (deaminated) to the corresponding active guanine analogs (which have a C2-amino group and a C6-keto group). This strategy leverages cellular enzymes to achieve targeted activation.
Conversely, moving the essential C6-amino group to the C2 position can drastically reduce or alter biological activity. Studies on acyclic nucleoside phosphonates revealed that shifting the C6-NH2 group of the potent antiviral PMEA (Adefovir) to the C2 position resulted in an isomer with only moderate antiviral activity, underscoring the critical importance of the substitution pattern for effective enzyme interaction.
Investigations into Altered Purine Ring Systems (e.g., 7-deazapurines, 8-azapurines)
Replacing the carbon or nitrogen atoms within the purine's bicyclic structure creates modified heterocyclic systems with altered electronic and steric properties. These changes can enhance binding to target enzymes, improve metabolic stability, or confer novel biological activities.
7-Deazapurines: In this class, the N7 atom of the purine ring is replaced by a carbon atom (a C-H group). This modification prevents the formation of N7-glycosidic bonds and can alter the molecule's hydrogen-bonding capabilities and susceptibility to certain enzymatic cleavages. Acyclic 7-deazaadenosine analogs have been explored as potential antiviral agents. semanticscholar.org For example, Remdesivir, a prominent antiviral, incorporates a 7-deazapurine (specifically, a pyrrolo[2,1-f] nih.govnih.govnih.govtriazin-4-amine) C-nucleoside scaffold. Furthermore, various substituted 7-deazapurine ribonucleosides have demonstrated potent cytotoxic effects against cancer cell lines. semanticscholar.org
8-Azapurines: Here, the C8 atom is replaced by a nitrogen atom. This substitution significantly alters the electronic distribution in the five-membered ring of the purine system. Acyclic nucleotide analogs derived from 8-azapurines have been synthesized and evaluated for antiviral activity. For example, certain N9-substituted 8-azapurine analogs showed activity against herpesviruses and HIV, although the corresponding N8-isomers were inactive.
8-Aza-7-deazapurines: This combination modification involves replacing both the N7 with a carbon and the C8 with a nitrogen. Nucleoside analogs based on this scaffold have shown pronounced inhibitory properties, particularly as antibacterial and antimycobacterial agents. mdpi.com Analogs of 8-aza-7-deazapurines have demonstrated significant activity against M. tuberculosis and M. smegmatis. mdpi.com
| Altered Ring System | Key Structural Change | Observed Biological Activities |
| 7-Deazapurine | N7 is replaced by CH | Antiviral (e.g., Remdesivir scaffold), Cytotoxic semanticscholar.org |
| 8-Azapurine | C8 is replaced by N | Antiviral (Herpesviruses, HIV) |
| 8-Aza-7-deazapurine | N7 replaced by CH; C8 replaced by N | Antibacterial, Antimycobacterial mdpi.com |
Computational Approaches to SAR/SMR
Computational chemistry and molecular modeling have become indispensable tools in the design and analysis of nucleoside analogs. These methods provide insights into the interactions between the analogs and their biological targets at an atomic level, helping to explain observed SAR and predict the activity of novel compounds.
Common computational approaches include:
Molecular Docking: This technique predicts the preferred orientation of a molecule (ligand) when bound to the active site of a target protein (receptor). It is used to visualize how acyclic nucleoside analogs fit into the active sites of viral polymerases or kinases. Docking studies can rationalize why N9-isomers are often better substrates than N7-isomers or how specific side chain modifications enhance binding affinity.
Quantitative Structure-Activity Relationship (QSAR): QSAR models are statistical models that correlate variations in the chemical structures of compounds with their biological activities. By analyzing a series of related compounds, QSAR can identify the key physicochemical properties (e.g., size, hydrophobicity, electronic properties) that govern their potency, guiding the design of more active analogs.
Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms and molecules over time, providing a dynamic view of the ligand-receptor complex. This can reveal how the flexibility of the acyclic chain influences binding and how the analog affects the conformational changes of the target enzyme during its catalytic cycle.
ADMET Prediction: In silico tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. This helps to identify compounds with potentially poor pharmacokinetic profiles or toxicity issues early in the drug discovery process, saving time and resources.
These computational methods are integral to the modern drug discovery pipeline, enabling a more rational, structure-based approach to the development of new acyclic nucleoside analogs.
Pharmacophore Elucidation and Ligand-Based Drug Design
Pharmacophore modeling is a cornerstone of ligand-based drug design, particularly in the absence of a known three-dimensional structure of the biological target. A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to exert a specific biological effect.
Similar to the lack of QSAR models, there is no published research detailing the elucidation of a specific pharmacophore model for this compound. While pharmacophore models have been developed for various classes of purine derivatives targeting a range of biological entities, these are not transferable to this specific compound due to differences in the substitution pattern and likely, the mode of action.
Ligand-based drug design for new analogs related to this compound would require a set of known active and inactive molecules with similar core structures. From this data, a pharmacophore hypothesis could be generated and validated. This model would then serve as a 3D query for virtual screening of compound libraries to identify novel molecules with a higher probability of being active. Given the current state of available research, no such pharmacophore model has been reported.
Advanced Characterization and Computational Studies
Spectroscopic Analysis for Structural and Mechanistic Insights
Spectroscopic methods are fundamental to confirming the chemical identity, purity, and detailed structural features of 2-[(6-Aminopurin-7-yl)methoxy]ethanol.
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of substituted purines, particularly for differentiating between N7 and N9 isomers which are common products in synthesis.
For N7-substituted adenines like this compound, ¹H and ¹³C NMR spectra provide key insights. The protons on the purine (B94841) ring, H2 and H8, and the protons of the (methoxy)ethanol side chain, would exhibit characteristic chemical shifts and coupling patterns.
A critical aspect of analysis is the differentiation from the potential N9-regioisomer. This is reliably achieved by examining the ¹³C NMR spectrum. It has been well-established that the chemical shift of the C5 carbon is significantly influenced by the position of the substituent. nih.govacs.org In N7-substituted purines, the C5 carbon is more shielded and resonates at a lower chemical shift (higher field) compared to its N9-substituted counterpart. acs.org
Another powerful method for regioisomeric assignment is the analysis of the chemical shift difference (Δδ) between the C5 and C8 carbons. nih.govacs.org For N7-isomers, this difference is substantially larger than for N9-isomers. acs.org Two-dimensional NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are employed to unambiguously assign all proton and carbon signals. Furthermore, the Nuclear Overhauser Effect Spectroscopy (NOESY) can reveal through-space correlations, for instance, between the protons of the side chain at N7 and the H8 proton, confirming the substitution pattern. acs.org
Table 1: Representative ¹³C NMR Chemical Shift Data for Regioisomeric Differentiation of Substituted Purines Data is illustrative and based on published values for analogous N7- and N9-substituted 6-chloropurines. acs.org
| Carbon Atom | Typical Chemical Shift for N7-Isomer (ppm) | Typical Chemical Shift for N9-Isomer (ppm) |
| C5 | ~123 | ~132 |
| C8 | Variable | Variable |
| Δδ (C5-C8) | Large | Small |
High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the elemental composition of this compound. Techniques like electrospray ionization (ESI) coupled with time-of-flight (TOF) or Orbitrap mass analyzers can provide a mass measurement with high accuracy (typically < 5 ppm error), allowing for the unequivocal determination of the molecular formula.
Beyond simple identification, HRMS is a cornerstone of metabolic profiling. When coupled with advanced separation techniques like Hydrophilic Interaction Liquid Chromatography (HILIC), it becomes a powerful platform (HILIC-MS) for studying the fate of the compound in biological systems. HILIC is particularly well-suited for separating polar compounds like purine derivatives. This approach can identify and quantify the parent compound and its metabolites, providing critical information on its absorption, distribution, metabolism, and excretion (ADME) properties. Fragmentation analysis (MS/MS) helps in elucidating the structures of these metabolites by identifying characteristic fragmentation patterns of the purine core and the side chain.
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint of the compound, offering information on its functional groups and bonding arrangements.
The FT-IR spectrum of this compound would be expected to show characteristic absorption bands. These include N-H stretching vibrations for the amino group (typically in the 3100-3300 cm⁻¹ region), C-H stretches from the side chain, and a broad O-H stretch from the terminal ethanol (B145695) group. researchgate.net The fingerprint region (< 1800 cm⁻¹) is particularly informative, containing bands corresponding to the purine ring skeletal vibrations (C=N and C=C stretching), in-plane bending of the amino group (δ(NH₂)), and C-O stretching from the ether and alcohol functionalities. acs.orgresearchgate.net
Raman spectroscopy provides complementary information. While water is a strong absorber in IR, its Raman signal is weak, making Raman spectroscopy advantageous for studying samples in aqueous solutions. researchgate.net The purine ring breathing modes are often prominent in the Raman spectrum and are sensitive to substitution and intermolecular interactions. researchgate.net Comparing experimental spectra with those predicted by computational methods, such as Density Functional Theory (DFT), allows for a detailed assignment of vibrational modes to specific molecular motions. acs.org
Table 2: Expected Characteristic Vibrational Frequencies for this compound Frequency ranges are approximate and based on data for adenine (B156593) and related structures. researchgate.netresearchgate.netnist.gov
| Vibrational Mode | Expected FT-IR Range (cm⁻¹) | Expected Raman Range (cm⁻¹) |
| O-H Stretch (Alcohol) | 3200-3600 (broad) | Weak |
| N-H Stretch (Amine) | 3100-3350 | 3100-3350 |
| C-H Stretch (Aliphatic) | 2850-3000 | 2850-3000 |
| C=N, C=C Stretch (Purine Ring) | 1500-1680 | 1500-1680 |
| NH₂ Scissoring (Bending) | 1600-1670 | Weak |
| C-O Stretch (Ether & Alcohol) | 1050-1250 | Moderate |
| Purine Ring Breathing | ~720-740 | Strong |
X-ray Crystallography for Precise Molecular Architecture
X-ray crystallography offers the most definitive, high-resolution insight into the three-dimensional structure of a molecule in the solid state.
By growing a suitable single crystal of this compound, Single-Crystal X-ray Diffraction (SC-XRD) can be used to determine its precise molecular geometry. This analysis yields accurate bond lengths, bond angles, and torsion angles for the entire molecule. cdnsciencepub.com
Crucially, SC-XRD reveals the conformation of the flexible (methoxy)ethanol side chain relative to the planar purine ring. It also provides a detailed map of the intermolecular interactions that stabilize the crystal lattice, such as hydrogen bonds. For this molecule, potential hydrogen bond donors include the exocyclic amino group and the terminal hydroxyl group, while potential acceptors include the purine ring nitrogens (N1, N3) and the ether and hydroxyl oxygens. Understanding these non-covalent interactions is vital as they can be predictive of the types of interactions the molecule might form with a biological target. nih.gov The crystal packing arrangement, showing how individual molecules are organized in the unit cell, is also determined. cdnsciencepub.com
To understand the mechanism of action of this compound as a potential therapeutic agent, co-crystallization with its target protein is a critical step. This technique involves crystallizing the protein in the presence of the ligand, with the goal of obtaining a crystal of the protein-ligand complex.
Successful diffraction analysis of this co-crystal provides an atomic-level view of the ligand bound within the protein's active site. acs.org This information is invaluable for:
Identifying the Binding Pocket: Precisely delineating the amino acid residues that form the binding site.
Mapping Key Interactions: Visualizing the specific hydrogen bonds, hydrophobic interactions, and other non-covalent forces that anchor the ligand in the active site. acs.org For instance, one could determine if the 6-amino group forms hydrogen bonds with a backbone carbonyl or if the ethanol moiety interacts with a polar residue.
Observing Conformational Changes: Determining if the protein or the ligand undergoes any conformational changes upon binding.
Structure-Based Drug Design: Providing a structural blueprint for designing next-generation analogs with improved potency, selectivity, and pharmacokinetic properties. acs.org
This detailed structural information is fundamental to rational drug design and to understanding the compound's biological function at the molecular level. nih.govnih.gov
Due to the lack of publicly available scientific literature and detailed research findings concerning advanced computational and molecular modeling studies specifically for the chemical compound “this compound”, it is not possible to generate the requested article with the specified scientifically accurate and detailed content for each subsection.
The requested analyses, including Density Functional Theory (DFT) calculations, Natural Bond Orbital (NBO) analysis, Frontier Molecular Orbital (HOMO-LUMO) analysis, Molecular Dynamics (MD) simulations, and in silico target identification, are highly specific and require dedicated research studies. Extensive searches have not yielded any such studies for "this compound".
Therefore, to maintain scientific accuracy and adhere to the core instruction of not generating hallucinatory or fabricated information, the article cannot be provided at this time. Further research and publication of data on this specific compound are necessary before a comprehensive and factual article based on the requested outline can be written.
Future Directions and Emerging Research Avenues
Development of Novel Synthetic Strategies for Diversified N7-Purine Libraries
The synthesis of N7-substituted purine (B94841) analogs is a cornerstone of medicinal chemistry in this field. Future efforts will likely focus on creating more efficient and versatile synthetic routes to generate diverse libraries of these compounds. The development of novel strategies will enable the systematic exploration of the chemical space around the N7 position of the purine ring. This includes the introduction of a wide array of functional groups and structural motifs to modulate the compound's physicochemical properties, such as solubility and cell permeability, as well as its biological activity. The ability to rapidly generate a multitude of analogs is crucial for establishing robust structure-activity relationships (SAR) and identifying lead candidates with improved therapeutic profiles.
Exploration of Unconventional Biological Targets and Mechanisms Beyond Established Antivirals/Anticancer Agents
While purine analogs have traditionally been investigated for their antiviral and anticancer properties, there is a growing interest in exploring their potential to modulate other biological targets. Future research will likely delve into unconventional mechanisms of action for compounds such as 2-[(6-Aminopurin-7-yl)methoxy]ethanol. This could involve screening against a broader range of enzymes, receptors, and signaling pathways implicated in various diseases. The unique structural features of N7-substituted purines may allow them to interact with targets that are not effectively addressed by existing drugs. This exploration beyond the classical therapeutic areas could uncover novel applications in fields such as immunology, neurodegenerative diseases, and metabolic disorders.
Integration of Multi-Omics Technologies
The advent of multi-omics technologies offers a powerful approach to elucidate the complex biological effects of N7-purine analogs. Future studies will likely integrate genomics, transcriptomics, proteomics, and metabolomics to gain a comprehensive understanding of how these compounds impact cellular systems. For instance, glycomics and glycoproteomics could reveal how these analogs affect protein glycosylation, a critical post-translational modification involved in numerous cellular processes. Metabolomics can be employed to map the metabolic pathways influenced by these compounds, providing insights into their mechanism of action and potential off-target effects. This holistic approach will be instrumental in identifying biomarkers of drug response and resistance, and in developing more personalized therapeutic strategies.
Application as Chemical Biology Tools and Fluorescent Probes for Cellular Studies
Beyond their therapeutic potential, N7-substituted purine analogs can serve as valuable tools for chemical biology research. By incorporating fluorescent tags or other reporter groups into the structure of compounds like this compound, it is possible to create probes for visualizing and studying cellular processes in real-time. These fluorescent probes can be used to track the subcellular localization of the compound, identify its binding partners, and investigate its effects on cellular dynamics. Such tools are invaluable for dissecting complex biological pathways and for validating new drug targets.
Q & A
Q. What are the recommended synthetic routes for 2-[(6-Aminopurin-7-yl)methoxy]ethanol, and how can reaction conditions be optimized?
Methodological Answer: The synthesis of purine derivatives like this compound typically involves nucleophilic substitution or coupling reactions. A modified procedure for related purine compounds (e.g., Medicarpin) includes:
Core Formation : React a purine precursor (e.g., 6-aminopurine) with a methoxyethanol derivative under Lewis acid catalysis (e.g., BF₃·OEt₂) to form the methoxy-ether linkage .
Purification : Use column chromatography with ethyl acetate/hexane gradients to isolate intermediates.
Cyclization : Employ NaBH₄ in anhydrous ethanol for reduction or cyclization steps, achieving yields up to 63% after recrystallization .
Optimization Tips :
- Monitor pH and temperature to avoid side reactions (e.g., hydrolysis of the methoxy group).
- Use high-resolution mass spectrometry (HRMS) for real-time reaction tracking .
Q. How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
- Crystallography : Use SHELX programs (e.g., SHELXL) for single-crystal X-ray diffraction to resolve the purine core and methoxy-ethanol moiety .
- Spectroscopy :
- NMR : Compare ¹H/¹³C NMR peaks with PubChem data for analogous purine derivatives (e.g., 1-(6-Aminopyridin-2-yl)ethanol) to confirm substituent positions .
- HPLC : Validate purity (>98%) using reverse-phase C18 columns with UV detection at 254 nm .
- Thermal Analysis : Differential scanning calorimetry (DSC) can identify decomposition points, critical for storage conditions .
Q. What solvent systems are optimal for studying its solution behavior and solute-solvent interactions?
Methodological Answer:
- Polar Solvents : Use water-ethanol mixtures (10–20% w/w) to mimic physiological conditions. These systems enhance solubility while enabling viscosity and conductivity studies .
- Nonpolar Systems : For lipophilicity assessment, employ octanol-water partitions (logP measurements) to evaluate bioavailability .
- Avoid : Chlorinated solvents (e.g., DCM) may destabilize the methoxy group; verify stability via UV-Vis spectroscopy .
Advanced Research Questions
Q. How do electronic effects of the methoxy group influence reactivity in nucleophilic environments?
Methodological Answer:
- Electronic Withdrawal : The methoxy group’s electron-donating nature increases electron density at the purine N7 position, enhancing susceptibility to electrophilic attacks (e.g., alkylation) .
- Mechanistic Probes :
- Use Hammett plots to correlate substituent effects with reaction rates in SNAr (nucleophilic aromatic substitution) reactions .
- Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model charge distribution and predict reactive sites .
Q. What computational approaches are suitable for modeling interactions with biological targets (e.g., enzymes)?
Methodological Answer:
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to simulate binding to purine-binding enzymes (e.g., kinases). Focus on hydrogen bonding between the methoxy group and catalytic residues .
- MD Simulations : Run 100-ns molecular dynamics (GROMACS) in explicit solvent to assess conformational stability of the purine-ethanol linker .
- QSAR Models : Train models using datasets from PubChem BioAssay to predict IC₅₀ values for adenosine receptor inhibition .
Q. How can researchers resolve contradictions in enzymatic inhibition data across studies?
Methodological Answer:
- Experimental Replicates : Perform dose-response curves (3–5 replicates) with positive controls (e.g., known kinase inhibitors) to validate assay conditions .
- Meta-Analysis : Use tools like RevMan to aggregate data from disparate studies, adjusting for variables like pH, temperature, and enzyme source .
- Structural Biology : Co-crystallize the compound with target enzymes (e.g., PDB deposition) to identify binding mode discrepancies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
